molecular formula C8H12ClFN2O2S B1378085 2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide hydrochloride CAS No. 1384430-07-2

2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide hydrochloride

Cat. No. B1378085
CAS RN: 1384430-07-2
M. Wt: 254.71 g/mol
InChI Key: VUEFVSOZQNZIOG-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule. Techniques used may include X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, mechanisms, and conditions of the reactions .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and spectral data (IR, UV-Vis, NMR, MS). It also includes the compound’s stability, reactivity, and acidity or basicity .

Scientific Research Applications

Carbonic Anhydrase Inhibition and Antitumor Activity

Research has shown that sulfonamide derivatives, including compounds similar to 2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide hydrochloride, are potent inhibitors of carbonic anhydrases. These enzymes are significant in various physiological processes and are associated with tumor growth. One study found that halogenated sulfonamides, including compounds with structural similarities to 2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide hydrochloride, inhibited tumor-associated carbonic anhydrase IX, suggesting potential applications as antitumor agents (Ilies et al., 2003).

Synthesis and Antitumor Properties

Another study focused on designing and synthesizing sulfonamide derivatives to achieve potent antitumor agents with low toxicity. The research included the synthesis of compounds related to 2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide hydrochloride and tested their antitumor activity in mice. The results indicated high antitumor activity and low toxicity for some synthesized compounds, highlighting their potential in cancer treatment (Huang, Lin, & Huang, 2001).

Antimicrobial and Antifungal Activities

Sulfonamide compounds, including structures similar to 2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide hydrochloride, have been synthesized and evaluated for their antimicrobial properties. Some of these compounds showed significant antimicrobial and antifungal activities, suggesting their use as potent agents in combating various infections (Dixit et al., 2010).

Drug-Tubulin Interactions and Antimitotic Properties

Research into the interactions between sulfonamide drugs and tubulin, a protein essential for cell division, has indicated that certain sulfonamide derivatives can inhibit tubulin polymerization. This mechanism is crucial for developing antimitotic agents used in cancer therapy. The study showed that compounds, including sulfonamide structures, bind to the colchicine site of tubulin, influencing cell division processes (Banerjee et al., 2005).

Mechanism of Action

In the context of bioactive compounds, this refers to how the compound interacts with biological systems to exert its effects .

Safety and Hazards

This includes information on the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This involves discussing potential areas of future research or applications for the compound .

properties

IUPAC Name

2-(aminomethyl)-3-fluoro-N-methylbenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2O2S.ClH/c1-11-14(12,13)8-4-2-3-7(9)6(8)5-10;/h2-4,11H,5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEFVSOZQNZIOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC(=C1CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide hydrochloride

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